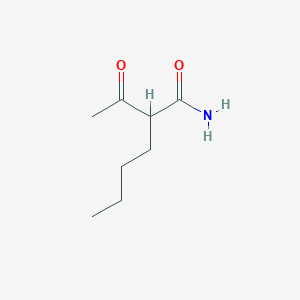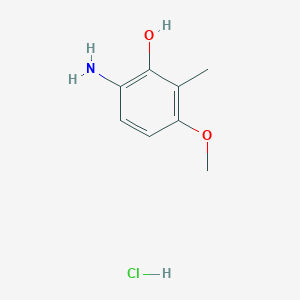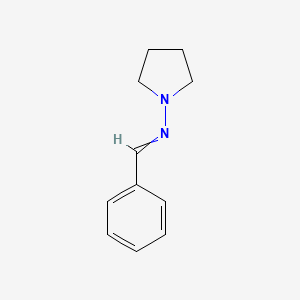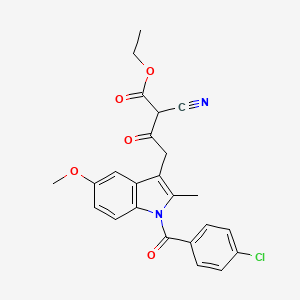
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with chloro, ethyl, and methyl substituents enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-methylpropanoic acid with ethylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of reduced oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antibacterial agents.
Organic Synthesis: Employed as a chiral auxiliary in stereoselective transformations.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-4-methyl-1,3-oxazolidin-2-one
- 3-Chloro-2-methyl-1-propene
- 5-[(4-chloro-3-methylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
Uniqueness
3-Chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its steric and electronic characteristics, making it a valuable compound in various applications.
Propiedades
Número CAS |
58629-03-1 |
|---|---|
Fórmula molecular |
C6H10ClNO2 |
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
3-chloro-4-ethyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClNO2/c1-3-6(2)4-10-5(9)8(6)7/h3-4H2,1-2H3 |
Clave InChI |
PUURTKAUMQUJAC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=O)N1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


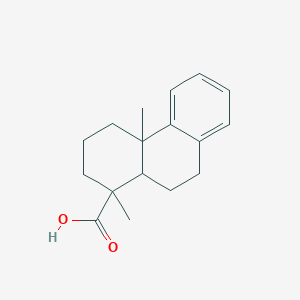
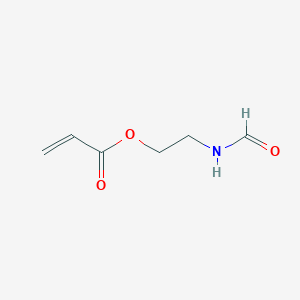

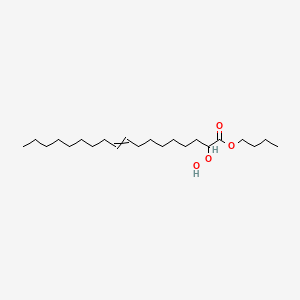

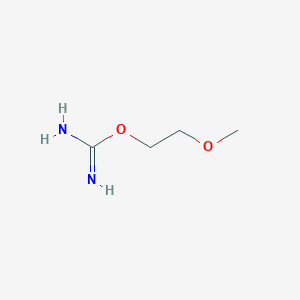
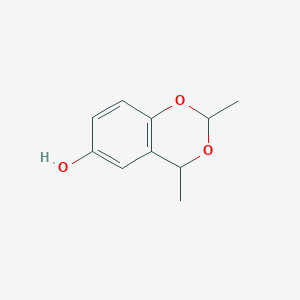
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
